molecular formula C10H11NaO2 B1681901 Sodium phenylbutyrate CAS No. 1716-12-7

Sodium phenylbutyrate

Cat. No. B1681901
CAS RN: 1716-12-7
M. Wt: 186.18 g/mol
InChI Key: VPZRWNZGLKXFOE-UHFFFAOYSA-M
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Description

Sodium phenylbutyrate is a medication used in conjunction with a proper diet to treat urea cycle disorders, including carbamylphosphate synthetase deficiency (CPS), ornithine transcarbamylase deficiency (OTC), or argininosuccinate synthetase (AS) . It is a white to yellowish-white powder that is freely soluble in water and has a strong salty taste .


Synthesis Analysis

Sodium phenylbutyrate has a simple structure and presents no polymorphic forms. The pathway of synthesis has confirmed the evidence of its chemical structure, by elemental analysis, 1H-NMR and IR spectroscopy . It can also be synthesized by reacting aromatic compounds with butyrolactone, followed by neutralization with base .


Molecular Structure Analysis

The molecular formula of Sodium phenylbutyrate is C10H11NaO2. It has an average mass of 186.183 Da and a monoisotopic mass of 186.065674 Da .


Chemical Reactions Analysis

Sodium phenylbutyrate is a pro-drug and is rapidly metabolized to phenylacetate. Phenylacetate is a metabolically active compound that conjugates with glutamine via acetylation to form phenylacetylglutamine .


Physical And Chemical Properties Analysis

Sodium phenylbutyrate is a sodium salt of an aromatic fatty acid, made up of an aromatic ring and butyric acid. It forms water-soluble off-white crystals .

Scientific Research Applications

Cancer Treatment

Sodium phenylbutyrate: has been investigated for its potential in cancer therapy. It functions as a histone deacetylase inhibitor , which can alter gene expression and potentially inhibit cancer cell growth. Research suggests that it may be beneficial in combination therapies to enhance the efficacy of traditional cancer treatments and reduce associated side effects .

Motor Neuron Disorders

The compound shows promise in the treatment of various motor neuron diseases . For instance, it has been studied for its effects on spinal muscular atrophy and amyotrophic lateral sclerosis (ALS) . Its role as a chemical chaperone may help in reducing cellular stress associated with these disorders .

Urea Cycle Disorders

As an FDA-approved treatment for urea cycle disorders , sodium phenylbutyrate helps to remove excess ammonia from the body. It serves as an alternative pathway to excrete nitrogen and is crucial for patients with deficiencies in enzymes of the urea cycle .

Hemoglobinopathies

Research has explored the use of sodium phenylbutyrate in treating hemoglobinopathies such as sickle cell disease and thalassemias . It may help in the induction of fetal hemoglobin production, which can alleviate the symptoms of these genetic disorders .

Cystic Fibrosis

In the context of cystic fibrosis , sodium phenylbutyrate has been studied for its potential to act as a chemical chaperone. It may assist in correcting the misfolding of proteins, which is a significant problem in cystic fibrosis, thereby improving cellular function .

Huntington’s Disease

There is ongoing research into the effectiveness of sodium phenylbutyrate for Huntington’s disease . Its neuroprotective properties and ability to modulate gene expression could offer a therapeutic strategy for managing this neurodegenerative condition .

Mechanism of Action

Target of Action

Sodium phenylbutyrate primarily targets histone deacetylases (HDACs) . HDACs are enzymes that remove acetyl groups from an ε-N-acetyl lysine amino acid on a histone, allowing the histones to wrap the DNA more tightly. This plays a crucial role in gene expression regulation .

Mode of Action

Sodium phenylbutyrate is a HDAC inhibitor . It alters gene expression by keeping histones in the acetylated form . Sodium phenylbutyrate is a pro-drug that rapidly metabolizes to phenylacetate . Phenylacetate is conjugated with phenylacetyl-CoA, which in turn combines with glutamine via acetylation to form phenylacetylglutamine .

Biochemical Pathways

Sodium phenylbutyrate affects multiple biochemical pathways. It suppresses both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . It also inhibits protein isoprenylation and depletes plasma glutamine . Furthermore, it increases the production of fetal hemoglobin through transcriptional activation of the γ-globin gene .

Pharmacokinetics

Sodium phenylbutyrate is a pro-drug that is rapidly metabolized to phenylacetate

Result of Action

The molecular and cellular effects of sodium phenylbutyrate’s action are diverse. It inhibits cell proliferation, invasion, and migration, and induces apoptosis in certain cells . It also has anti-apoptotic, anti-inflammatory, antioxidant, and protective effects in certain conditions . For example, it has been shown to promote axonal regeneration and remyelination following nerve transection injury .

Action Environment

Environmental factors can influence the action, efficacy, and stability of sodium phenylbutyrate. For instance, it has been shown that sodium phenylbutyrate can suppress both proinflammatory molecules and reactive oxygen species (ROS) in activated glial cells . .

Future Directions

Sodium phenylbutyrate is currently used to treat urea cycle disorders and is under investigation for its potential use in other conditions, including amyotrophic lateral sclerosis (ALS) . It is also being studied for its effects on the transcriptional and metabolic landscape of sporadic ALS fibroblasts , and its neuroprotective effects in mouse models of Parkinson’s disease .

properties

IUPAC Name

sodium;4-phenylbutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12O2.Na/c11-10(12)8-4-7-9-5-2-1-3-6-9;/h1-3,5-6H,4,7-8H2,(H,11,12);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPZRWNZGLKXFOE-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCC(=O)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NaO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1821-12-1 (Parent)
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID7040948
Record name Sodium 4-phenylbutyrate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Sodium phenylbutyrate

CAS RN

1716-12-7
Record name Sodium phenylbutyrate [USAN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001716127
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Sodium 4-phenylbutyrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID7040948
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzenebutanoic acid, sodium salt (1:1)
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Record name SODIUM PHENYLBUTYRATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the primary mechanism of action of Sodium phenylbutyrate?

A1: Sodium phenylbutyrate (NaPB) primarily acts as a histone deacetylase (HDAC) inhibitor. [] HDACs are enzymes that remove acetyl groups from histone proteins, leading to chromatin condensation and gene silencing. By inhibiting HDACs, NaPB promotes histone acetylation, resulting in a more relaxed chromatin structure and facilitating gene transcription. [, , , ]

Q2: What are some of the downstream effects of NaPB's HDAC inhibition?

A2: NaPB's HDAC inhibition has been shown to impact various cellular processes, including:

  • Cell cycle arrest: NaPB can induce cell cycle arrest at the G0/G1 phase, halting the proliferation of cancer cells. [, , , ] This effect is thought to be mediated by the upregulation of the cyclin-dependent kinase inhibitor p21WAF1/CIP1. [, , , ]
  • Apoptosis induction: NaPB has been reported to induce apoptosis, or programmed cell death, in various cancer cell lines. [, , ] The exact mechanisms underlying this effect are complex and may involve multiple pathways. []
  • Differentiation induction: NaPB can induce differentiation in some cancer cells, potentially making them less aggressive and more susceptible to other therapies. [, , ]
  • Modulation of gene expression: As an HDAC inhibitor, NaPB can alter the expression of numerous genes involved in various cellular processes, including cell growth, differentiation, apoptosis, and immune response. [, , ]

Q3: Does NaPB interact with other cellular targets besides HDACs?

A3: Research suggests NaPB may also affect cellular pathways independent of its HDAC inhibitory activity. For instance, NaPB has been shown to:

  • Modulate the unfolded protein response: NaPB can act as a chemical chaperone, aiding in protein folding and reducing endoplasmic reticulum stress. [, ]
  • Reduce oxidative stress: NaPB demonstrates antioxidant properties by increasing glutathione levels and reducing reactive oxygen species. []
  • Influence cholesterol biosynthesis: NaPB can decrease cholesterol levels by interfering with specific steps in the cholesterol biosynthesis pathway. []

Q4: What is the molecular formula and weight of Sodium phenylbutyrate?

A4: The molecular formula for Sodium phenylbutyrate is C10H11O2Na, and its molecular weight is 186.18 g/mol. []

Q5: Are there specific formulation strategies employed to improve the stability, solubility, or bioavailability of Sodium phenylbutyrate?

A5: Yes, several strategies have been explored to enhance Sodium phenylbutyrate's formulation, including:

  • Taste-masked formulations: Sodium phenylbutyrate has a strong, unpleasant salty taste. To improve patient compliance, taste-masked formulations like Sodium phenylbutyrate granules have been developed. []
  • Co-formulation with other drugs: In the case of the drug AMX0035, Sodium phenylbutyrate is co-formulated with taurursodiol in a fixed-dose oral suspension. [, ]

Q6: What is the primary route of administration for Sodium phenylbutyrate?

A9: Sodium phenylbutyrate is typically administered orally, either as tablets, powder, or in liquid formulations like oral suspensions. [, ]

Q7: What are the primary metabolic pathways of Sodium phenylbutyrate?

A10: Upon ingestion, Sodium phenylbutyrate is metabolized to phenylbutyric acid (PBA), which is further metabolized to phenylacetic acid (PAA). [] PAA then conjugates with glutamine to form phenylacetylglutamine (PAGN), which is excreted in the urine. [, ]

Q8: Are there age-related differences in the pharmacokinetics of Sodium phenylbutyrate?

A11: Yes, studies indicate that younger patients may exhibit greater exposure to PAA due to differences in body surface area (BSA), which influences drug metabolism and elimination. []

Q9: What types of in vitro studies have been conducted with Sodium phenylbutyrate?

A13: Numerous in vitro studies have investigated the effects of NaPB on various cancer cell lines, including those derived from breast cancer, liver cancer, lung cancer, cervical cancer, and glioma. [, , , , , , ] These studies have employed techniques such as:

  • MTT assays: To assess cell viability and proliferation. [, , , , , , ]
  • Flow cytometry: To analyze cell cycle distribution and apoptosis. [, , , , , ]
  • Western blotting and RT-PCR: To measure protein and gene expression levels. [, , , , , , ]

Q10: What are some of the key findings from in vitro studies on the anticancer effects of Sodium phenylbutyrate?

A10: In vitro studies have demonstrated that NaPB can:

  • Inhibit the proliferation of various cancer cell lines. [, , , , , , ]
  • Induce cell cycle arrest, primarily at the G0/G1 phase. [, , , ]
  • Trigger apoptosis in cancer cells. [, , ]
  • Enhance the sensitivity of cancer cells to conventional chemotherapeutic agents like cisplatin, fluorouracil, erlotinib, and gefitinib. [, ]

Q11: What animal models have been used to study the effects of Sodium phenylbutyrate?

A11: Sodium phenylbutyrate's therapeutic potential has been explored in various animal models, including:

  • Rodent models of neurodegenerative diseases: NaPB has been investigated in mouse models of Parkinson's disease, demonstrating neuroprotective effects, including reduced neuroinflammation, oxidative stress, and dopaminergic neuron loss, ultimately improving motor function. []
  • Mouse models of urea cycle disorders: NaPB is used to treat urea cycle disorders in humans, and animal models are essential for understanding disease mechanisms and evaluating new therapies. [, ]

Q12: What are some of the key findings from in vivo studies on the therapeutic effects of Sodium phenylbutyrate?

A12: Animal studies have shown that NaPB can:

  • Reduce neuroinflammation and oxidative stress in the brain, potentially benefiting neurodegenerative diseases like Parkinson’s disease. []
  • Protect dopaminergic neurons from degeneration in models of Parkinson’s disease, leading to improved motor function. []
  • Lower plasma ammonia levels in models of urea cycle disorders. [, ]

Q13: What clinical trials have been conducted with Sodium phenylbutyrate?

A13: Sodium phenylbutyrate has been investigated in clinical trials for various conditions, including:

  • Urea cycle disorders: NaPB is approved for treating urea cycle disorders, and clinical trials have established its safety and efficacy in reducing hyperammonemia in both pediatric and adult patients. [, ]
  • Malignant glioma: Early-phase clinical trials have explored NaPB as a potential treatment for recurrent malignant glioma. [, ]
  • Amyotrophic lateral sclerosis (ALS): The CENTAUR trial, a phase 2 clinical trial, investigated the safety and efficacy of NaPB in combination with taurursodiol (AMX0035) in patients with ALS. [, , ] Results showed that AMX0035 slowed functional decline compared to placebo. [, , ] A larger phase 3 trial (PHOENIX) is currently underway. []

Q14: Are there known mechanisms of resistance to Sodium phenylbutyrate?

A14: While the provided abstracts do not explicitly discuss specific resistance mechanisms to NaPB, it's important to note that resistance to HDAC inhibitors, in general, can develop through various mechanisms. These may include:

    Q15: Have there been any specific drug delivery strategies explored to improve the targeting of Sodium phenylbutyrate to specific tissues or cells?

    A15: While the provided research does not delve into specific targeted delivery strategies for NaPB, it's an active area of research for many drugs, including HDAC inhibitors. Potential approaches that could be investigated for NaPB include:

      Q16: Has Sodium phenylbutyrate been investigated for its potential to induce an immune response?

      A16: While the provided abstracts do not specifically address the immunogenicity of NaPB, research suggests that HDAC inhibitors, in general, can modulate immune responses. Further studies are needed to fully understand the potential immunomodulatory effects of NaPB.

      Q17: What analytical methods are commonly used to characterize and quantify Sodium phenylbutyrate?

      A17: Various analytical techniques are employed for the characterization and quantification of NaPB, including:

      • High-performance liquid chromatography (HPLC): This versatile technique is widely used to separate, identify, and quantify NaPB and its metabolites in biological samples. [, ]

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